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molecular formula C₈H₈D₃NO₃ B1140433 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 CAS No. 922727-41-1

3,4-Dimethoxy-2-methylpyridine N-Oxide-d3

Cat. No. B1140433
M. Wt: 172.2
InChI Key:
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Patent
US04227000

Procedure details

Trifluoroacetic anhydride (4.0 ml) was added dropwise to a stirred solution of 3,4-dimethoxy-2-methylpyridine N-oxide (1.91 g) in dichloromethane (25 ml) and the mixture was left to stand at room temperature for 8 days during which time trifluoroacetic anhydride (4.77 ml) was added in two portions. The mixture was evaporated to dryness and the residue was purified by extracting a chloroform solution with aqueous sodium bicarbonate and elution from silica gel with methanol-chloroform (1:9) to give 2-hydroxymethyl-3,4-dimethoxypyridine (1.6 g).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.77 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(OC(=O)C(F)(F)F)=[O:4].[CH3:14][O:15][C:16]1[C:17]([CH3:25])=[N+:18]([O-])[CH:19]=[CH:20][C:21]=1[O:22][CH3:23]>ClCCl>[OH:4][CH2:25][C:17]1[C:16]([O:15][CH3:14])=[C:21]([O:22][CH3:23])[CH:20]=[CH:19][N:18]=1

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
1.91 g
Type
reactant
Smiles
COC=1C(=[N+](C=CC1OC)[O-])C
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4.77 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture was left
ADDITION
Type
ADDITION
Details
was added in two portions
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was purified
EXTRACTION
Type
EXTRACTION
Details
by extracting a chloroform solution
WASH
Type
WASH
Details
with aqueous sodium bicarbonate and elution from silica gel with methanol-chloroform (1:9)

Outcomes

Product
Name
Type
product
Smiles
OCC1=NC=CC(=C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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